

Mass Spectrometry Analysis of 4-Bromo-6-methylpyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-6-methylpyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **4-Bromo-6-methylpyridin-2-amine**, a compound of interest in pharmaceutical and chemical research. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data presentation to facilitate its identification and characterization.

Compound Information

4-Bromo-6-methylpyridin-2-amine is a substituted pyridine derivative. A summary of its key chemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂	PubChem[1]
Molecular Weight	187.04 g/mol	PubChem[1]
Monoisotopic Mass	185.97926 Da	PubChem[1]
IUPAC Name	4-bromo-6-methylpyridin-2-amine	PubChem[1]

Experimental Protocols

The following protocols describe the methodology for the mass spectrometric analysis of **4-Bromo-6-methylpyridin-2-amine**. Two common ionization techniques are detailed: Electron Ionization (EI) and Electrospray Ionization (ESI).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

- Solid Sample Solubilization: Dissolve the solid **4-Bromo-6-methylpyridin-2-amine** sample in a suitable organic solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a concentration of approximately 1 mg/mL.
- Dilution for Analysis: Take an aliquot of the stock solution and dilute it further with the appropriate solvent to a final concentration suitable for the specific mass spectrometer, typically in the range of 1-10 μ g/mL.
- Filtration: If any particulate matter is visible, filter the final solution through a 0.22 μ m syringe filter to prevent clogging of the instrument's sample introduction system.
- Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial with a screw top and a PTFE septum.

Electron Ionization (EI) Mass Spectrometry

EI-MS is a "hard" ionization technique that provides detailed structural information through extensive fragmentation.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.
- Sample Introduction: A dilute solution of the analyte is injected into the GC inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.
- Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV).
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the resulting ions based on their mass-to-charge ratio (m/z).

- Data Acquisition: The mass spectrum is recorded, showing the molecular ion and various fragment ions.

Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is a "soft" ionization technique that is particularly useful for determining the molecular weight of the analyte with minimal fragmentation.

- Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) is commonly employed.
- Sample Introduction: The sample solution is introduced into the ESI source via direct infusion or through an LC system.
- Ionization: A high voltage is applied to a capillary containing the sample solution, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules $[M+H]^+$.
- Mass Analyzer: A quadrupole, ion trap, or TOF analyzer separates the ions.
- Data Acquisition: The mass spectrum is recorded, which should prominently feature the protonated molecular ion.

Data Presentation and Interpretation

The quantitative data obtained from the mass spectrometry analysis is summarized below.

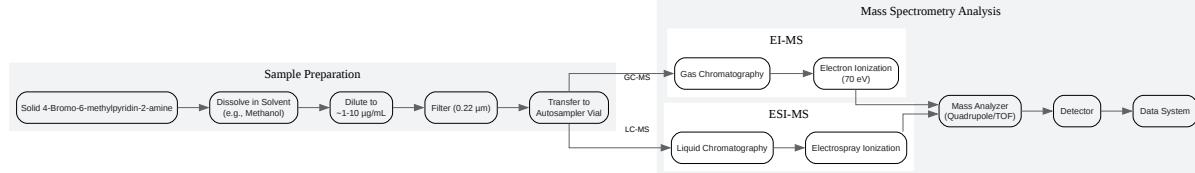
Predicted Molecular and Adduct Ions

Based on the monoisotopic mass of 185.97926 Da, the expected m/z values for the molecular ion and common adducts are presented in Table 2. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the ^{79}Br and ^{81}Br isotopes).

Ion Species	Predicted m/z (⁷⁹ Br)	Predicted m/z (⁸¹ Br)
[M] ⁺ (EI)	185.9793	187.9773
[M+H] ⁺ (ESI)	186.9871	188.9851
[M+Na] ⁺ (ESI)	208.9690	210.9670
[M+K] ⁺ (ESI)	224.9429	226.9409

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for **4-Bromo-6-methylpyridin-2-amine**.



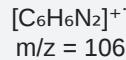
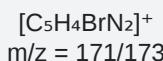
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Caption: Experimental workflow for the mass spectrometry analysis of **4-Bromo-6-methylpyridin-2-amine**.

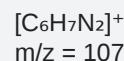
Pathway 1: Loss of HBr



- HBr

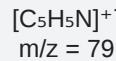
- $\cdot CH_3$ Pathway 2: Loss of CH_3 - $\cdot Br$

Pathway 3: Loss of Br



- HCN

Pathway 4: Ring Cleavage

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Caption: Proposed EI fragmentation pathway for **4-Bromo-6-methylpyridin-2-amine**.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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